
2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one is an organic compound that belongs to the oxazole family. It is also known as chalcone oxazole and has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage. It has also been reported to inhibit the growth of various microorganisms such as bacteria and fungi. In addition, it has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one in lab experiments include its ease of synthesis, low cost, and broad range of pharmacological activities. However, the compound has some limitations such as its poor solubility in water, which can limit its use in certain assays. In addition, its potential toxicity and side effects need to be carefully evaluated before its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one. One potential direction is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of its potential use as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and microbial infections. Furthermore, the development of new methods for the synthesis of 2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one and its derivatives can also be explored to improve the yield and purity of the compound.
Synthesemethoden
The synthesis of 2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one can be achieved by the condensation of 3-chloroacetophenone, benzaldehyde, and glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a chalcone intermediate, which subsequently undergoes cyclization to form the oxazole ring. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antimicrobial, antifungal, anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
(4Z)-2-(3-chlorophenyl)-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO2/c19-15-10-5-9-14(12-15)17-20-16(18(21)22-17)11-4-8-13-6-2-1-3-7-13/h1-12H/b8-4+,16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMWYNIERHPCLE-MAHQCVNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5682283.png)
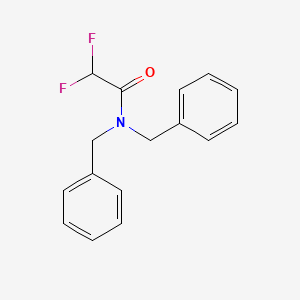
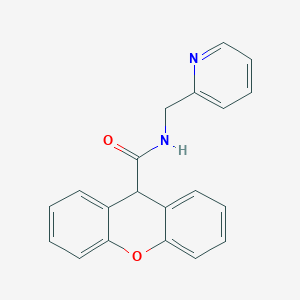
![2-{9-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}propanoic acid](/img/structure/B5682306.png)
![N-phenyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5682312.png)
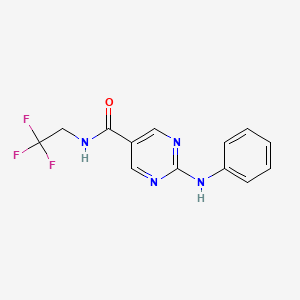
![(3S*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5682321.png)
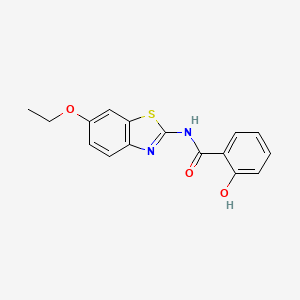
![3-methyl-6-{3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyridazine](/img/structure/B5682332.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5682338.png)
![methyl 1-(cyclopropylmethyl)-3-[2-(1,4-diazepan-1-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate hydrochloride](/img/structure/B5682343.png)
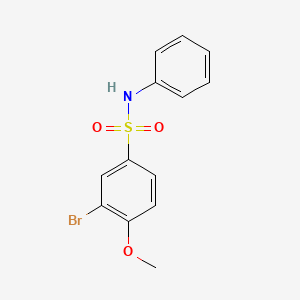
![3-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-N-cyclohexyl-N-methylpyridin-2-amine](/img/structure/B5682380.png)